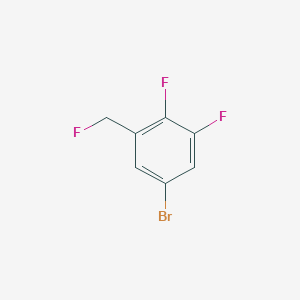

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, and typically involves the use of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Information on these properties for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .Applications De Recherche Scientifique

Organometallic Synthesis

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene is utilized in organometallic synthesis. For instance, Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, in organometallic reactions involving intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Radiosynthesis

This compound plays a role in the radiosynthesis of fluoromethyl-benzenes. Namolingam et al. (2001) synthesized 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, suggesting the potential of bromo analogues in radiopharmaceutical applications (Namolingam et al., 2001).

Anti-inflammatory Properties

Daukšas et al. (1994) explored the synthesis and anti-inflammatory properties of halogeno derivatives of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene, indicating the potential medicinal applications of such compounds (Daukšas et al., 1994).

Protonation Studies

The compound's derivatives have been used in studies of protonation of halogen-containing benzenes. Brouwer (2010) investigated the PMR spectra of various halogen-substituted benzenes, contributing to our understanding of their chemical behavior (Brouwer, 2010).

Aryne Chemistry

In aryne chemistry, 5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene's analogues are significant. Schlosser and Castagnetti (2001) demonstrated the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene from related bromo compounds, highlighting the versatility of these compounds in synthetic chemistry (Schlosser & Castagnetti, 2001).

Conformational Analysis

The compound's derivatives are useful in conformational analysis. Schaefer et al. (1988) studied the behavior of fluorine and methyl substituents in difluoro derivatives, contributing to the understanding of molecular structure and dynamics (Schaefer, Takeuchi, & Sveinson, 1988).

Organometallics

It's also used in the synthesis of organometallic compounds. Fink et al. (1997) synthesized ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating its utility in creating complex organometallic structures (Fink et al., 1997).

Spectroscopic Studies

Aralakkanavar et al. (1991) utilized similar bromo- and difluoro-substituted compounds in spectroscopic studies, indicating the compound's usefulness in understanding molecular absorption and emission (Aralakkanavar et al., 1991).

Synthesis of Fluorinated Compounds

Reus et al. (2012) demonstrated the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, illustrating its role in the synthesis of variously functionalized organic compounds (Reus et al., 2012).

Fluorocarbon Chemistry

In fluorocarbon chemistry, Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, where related compounds played a key role (Plenio, Hermann, & Diodone, 1997).

Cascade Reactive Sequence

Hirotaki and Hanamoto (2013) investigated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence involving bromo- and difluoro-substituted compounds, highlighting its synthetic versatility (Hirotaki & Hanamoto, 2013).

Solid State Structures

Robinson et al. (1998) explored the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, contributing to the knowledge of crystallography and molecular packing (Robinson, Kariuki, Harris, & Philp, 1998).

Radical Reactions

Kondratov et al. (2015) studied the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, indicating the compound's importance in radical chemistry (Kondratov et al., 2015).

Electrophilic Substitution

Coe et al. (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, where related bromo- and difluoro-compounds played a crucial role (Coe, Stuart, & Moody, 1998).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks. Unfortunately, specific safety and hazard information for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .

Propriétés

IUPAC Name |

5-bromo-1,2-difluoro-3-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOEOUKUJRDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CF)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)

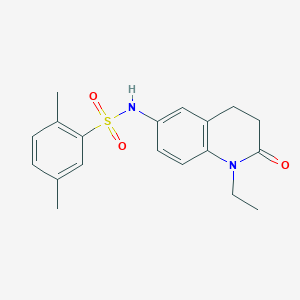

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)